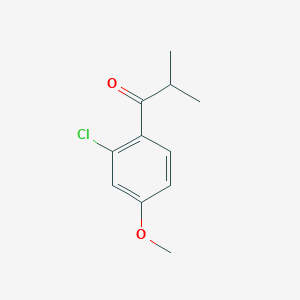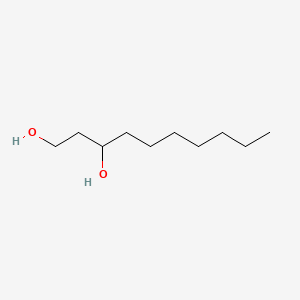
1,3-Decanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Decanediol is an organic compound with the molecular formula C10H22O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications. This compound is a colorless, viscous liquid that is sparingly soluble in water but soluble in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Decanediol can be synthesized through several methods. One common approach involves the reduction of decanoic acid or its derivatives. For instance, decanoic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound. Another method involves the hydroformylation of 1-decene followed by hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid esters. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
化学反応の分析
Types of Reactions
1,3-Decanediol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decane or other reduced products.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Decanoic acid, aldehydes, or ketones.
Reduction: Decane or other hydrocarbons.
Substitution: Halogenated decane derivatives.
科学的研究の応用
1,3-Decanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and resins. Its diol functionality makes it suitable for producing polyesters and polyurethanes.
Biology: this compound is used in the study of biological nitrification inhibition. It has been shown to inhibit the activity of ammonia-oxidizing bacteria and archaea, making it useful in agricultural research to improve nitrogen use efficiency.
Medicine: It is explored for its potential antimicrobial properties and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants. It is also employed in the manufacture of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of 1,3-decanediol varies depending on its application. In the context of biological nitrification inhibition, this compound inhibits the activity of ammonia monooxygenase (AMO), an enzyme involved in the oxidation of ammonia to nitrite. This inhibition reduces the conversion of ammonia to nitrate, thereby improving nitrogen use efficiency in agricultural soils.
類似化合物との比較
1,3-Decanediol can be compared with other aliphatic diols such as 1,2-decanediol, 1,4-butanediol, and 1,6-hexanediol.
1,2-Decanediol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, making it more reactive in certain chemical reactions.
1,4-Butanediol: A shorter chain diol used extensively in the production of polyurethanes and as a solvent.
1,6-Hexanediol: Another medium-chain diol used in the synthesis of polyesters and polyurethanes, known for its flexibility and durability in polymer applications.
This compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity compared to its isomers and other diols.
特性
CAS番号 |
6071-27-8 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3 |
InChIキー |
ANWMPOLHSRXCNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


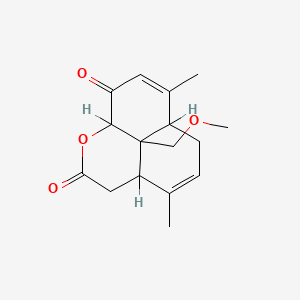

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
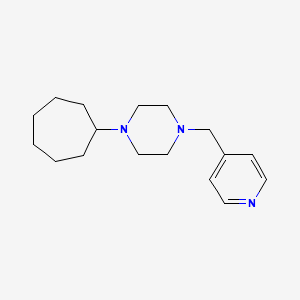
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
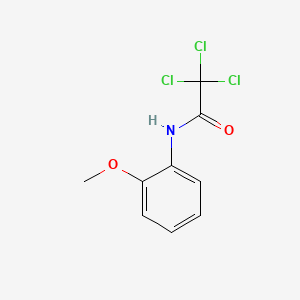
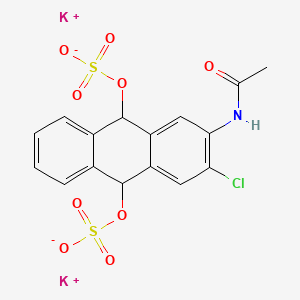
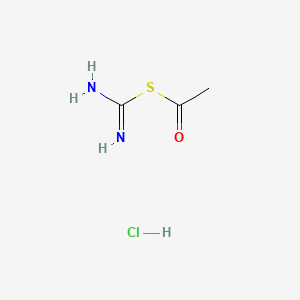
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
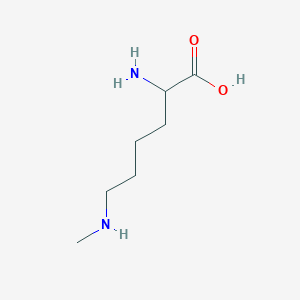
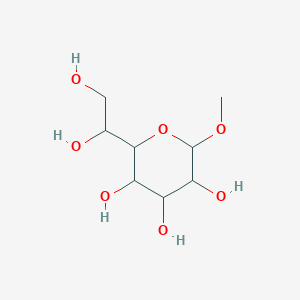
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
